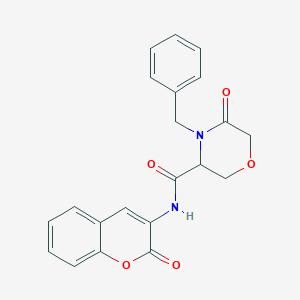

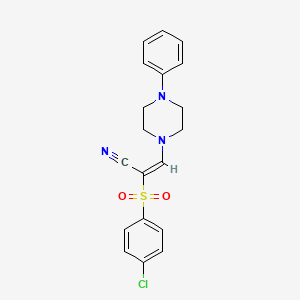

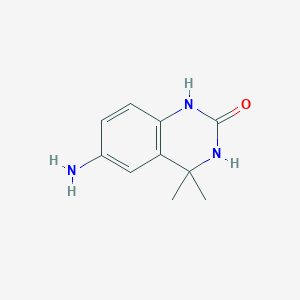

![molecular formula C8H10N2O2 B2492692 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 744171-82-2](/img/structure/B2492692.png)

5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine derivatives, including 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid, are of significant interest in organic and medicinal chemistry due to their structural complexity and potential for diverse chemical modifications. These compounds are known for their unique chemical and physical properties, which make them valuable in various applications ranging from materials science to pharmaceuticals.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves versatile architectures that enable the generation of stable N-heterocyclic carbenes. Techniques such as Rh(I) mono- and biscarbenes synthesis from imidazo[1,5-a]pyridin-3-ylidenes and the use of mesoionic carbene derivatives have been employed (Alcarazo et al., 2005). Furthermore, strategies for the synthesis of these compounds often include carbene transformations or C-H functionalizations, showcasing the ongoing efforts to maximize atom economy and functional group diversity in product development (Yu et al., 2018).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by its robustness, which allows for a variety of chemical reactions and modifications. This structural versatility is crucial for the development of novel compounds with tailored physical and chemical properties. Detailed structural elucidation, often involving spectroscopic techniques, is fundamental in understanding the interactions and reactivity of these molecules (Jabri et al., 2023).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo a range of chemical reactions, including palladium-catalyzed cascade reactions, which enable the synthesis of complex polycyclic structures and diverse derivatives (Zhang et al., 2016). These reactions are critical for exploring the chemical space of imidazo[1,2-a]pyridines and developing new compounds with desired activities and properties.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and functional groups. These properties are essential for determining the suitability of these compounds in various applications, including their potential use in pharmaceuticals and materials science.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group compatibility, are key factors in the application of imidazo[1,2-a]pyridine derivatives. Understanding these properties is crucial for the design and synthesis of new compounds with specific functions and activities. The chemical versatility of these compounds allows for extensive modifications, leading to a wide range of potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

The compound 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives are extensively studied for their synthesis and functionalization. The imidazo[1,2-a]pyridine scaffold is highly versatile and allows for a broad range of reactions and modifications. For instance, studies have shown various pathways for the synthesis of imidazo[1,2-a]pyridine derivatives, emphasizing the flexibility of this compound in chemical synthesis. These methods include the Claisen rearrangement/cross-metathesis reaction, reduction of prochiral ketones, and continuous flow synthesis directly from 2-aminopyridines and bromopyruvic acid, highlighting the adaptability and utility of this scaffold in medicinal chemistry (İ. Yıldırım et al., 2005; A. Palmer et al., 2007; A. Herath et al., 2010).

Applications in Medicinal Chemistry

Broad Range of Therapeutic Applications

Imidazo[1,2-a]pyridine derivatives have a broad spectrum of applications in medicinal chemistry, including roles as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal agents. The structure of the imidazo[1,2-a]pyridine scaffold has been included in various marketed preparations, highlighting its significant therapeutic potential (A. Deep et al., 2016).

Photophysical Properties and Applications

Optical and Fluorescent Properties

The imidazo[1,2-a]pyridine scaffold also exhibits unique optical properties, making it suitable for applications in fields like optoelectronics, coordination chemistry, sensors, and chemical biology. Its ability to strongly absorb UV radiation and exhibit fluorescence makes it a candidate for cell membrane probes, facilitating the study of membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health and exploring biochemical pathways (Łukasz Kielesiński et al., 2015; G. Renno et al., 2022).

Advancements in Synthetic Methods

Innovative Synthetic Approaches

The synthesis of imidazo[1,2-a]pyridine derivatives has evolved significantly, with continuous improvements in atom economy, use of green reagents, and functional group diversity. The development of cascade reactions and C-H functionalizations represents a substantial advance in the field, offering more efficient and environmentally friendly synthetic routes (Yue Yu et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-6-carboxylic acid are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to interact with a variety of cellular targets

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions can lead to changes in the targets they interact with, potentially altering their function .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence many cellular pathways necessary for the proper functioning of cells

Result of Action

Compounds within the imidazo[1,2-a]pyridine class have been shown to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKSCLJWFFCROV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=CN2CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445297 |

Source

|

| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139183-98-5 |

Source

|

| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

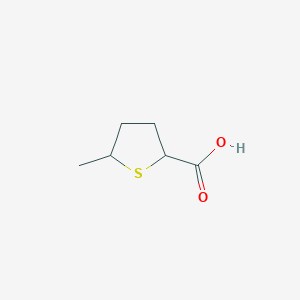

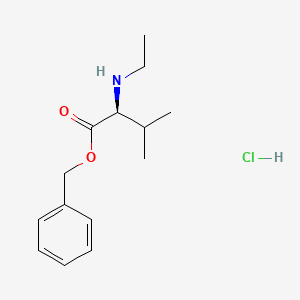

![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)

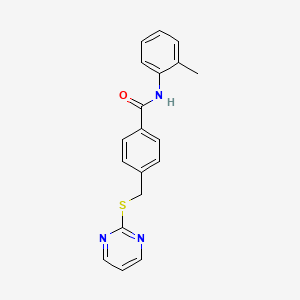

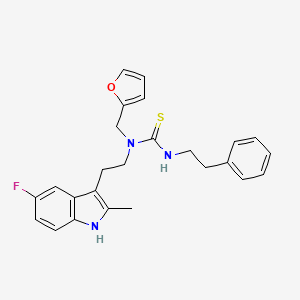

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

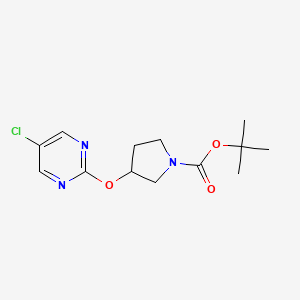

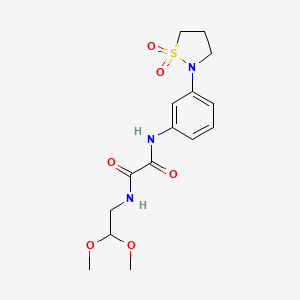

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)